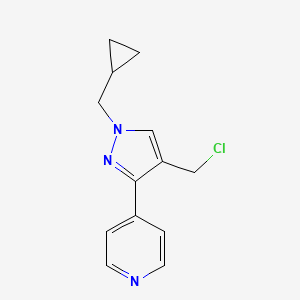
4-(4-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine
Descripción general
Descripción
Pyridine and pyrazole are both important structures in the field of organic chemistry. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “4-(4-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine” would be characterized by the presence of a pyridine ring and a pyrazole ring, both of which are aromatic and contribute to the stability of the molecule .Chemical Reactions Analysis
Pyridine and pyrazole rings can undergo various chemical reactions. Pyridine, for example, can undergo electrophilic substitution reactions, while pyrazole can participate in a variety of reactions including alkylation, acylation, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Pyridine is a colorless liquid with a strong, unpleasant smell. It is miscible with water and most organic solvents . Pyrazole is a white crystalline solid. It is slightly soluble in water and soluble in most organic solvents .Aplicaciones Científicas De Investigación
Catalytic Applications
Research has shown that unsymmetrical (pyrazolylmethyl)pyridine metal complexes, which share a structural similarity to 4-(4-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine, can serve as catalysts for ethylene oligomerization reactions. The catalytic activity and the resulting product distribution are influenced by the choice of solvent and co-catalyst. Such complexes, when activated with specific co-catalysts like EtAlCl2 or methylaluminoxane (MAO), have demonstrated significant versatility in producing various oligomers, showcasing their potential in industrial applications related to polymer synthesis (Nyamato, Ojwach, & Akerman, 2014).
Antioxidant and Antimicrobial Activity
A series of novel 2-(5-trifluoromethyl-1H-pyrazol-1-yl)-5-(5-trihalomethyl-1H-pyrazol-1-yl-1-carbonyl) pyridines, which are structurally related to 4-(4-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine, have been synthesized and evaluated for their antioxidant and antimicrobial properties. These compounds demonstrated promising antioxidant activity and exhibited significant antimicrobial effects against various yeasts, dermatophytes, and filamentous fungi, indicating their potential in the development of new therapeutic agents (Bonacorso et al., 2015).
Photolysis Research
Studies on compounds like 4-chloromethylene-3,3,5,5-tetramethyl-1-pyrazoline, which share a core structure with 4-(4-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine, have explored their photolysis under various conditions. This research provides insights into the photolytic pathways and the formation of diradical intermediates, contributing to our understanding of the photochemical behavior of such compounds (Andrews & Day, 1968).
Safety and Hazards
The safety and hazards associated with a compound depend on its specific structure and properties. Pyridine is flammable and harmful if swallowed or inhaled. It can cause skin and eye irritation . The safety and hazards of “4-(4-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine” would depend on its specific properties.
Direcciones Futuras
Propiedades
IUPAC Name |
4-[4-(chloromethyl)-1-(cyclopropylmethyl)pyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3/c14-7-12-9-17(8-10-1-2-10)16-13(12)11-3-5-15-6-4-11/h3-6,9-10H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFMLGJOSGTXMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=CC=NC=C3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



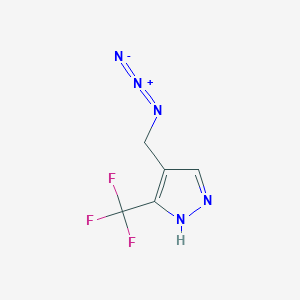
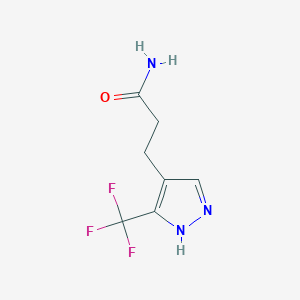
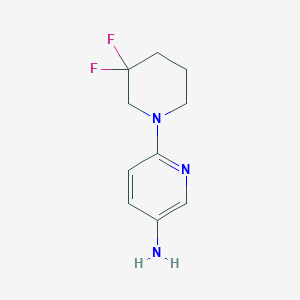
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-chloroethan-1-one](/img/structure/B1482553.png)
![(6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol](/img/structure/B1482554.png)
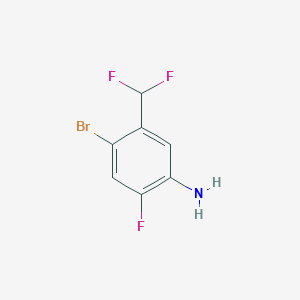
![5-[(3R)-pyrrolidin-3-yloxy]-1,3,4-thiadiazol-2-amine hydrochloride](/img/structure/B1482556.png)
![2-(5-Chloro-6-methoxybenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B1482558.png)
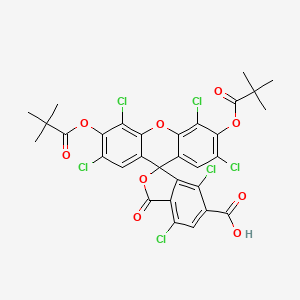
![tert-Butyl 3-[(2,6-difluorobenzyl)oxy]-1-azetidinecarboxylate](/img/structure/B1482562.png)
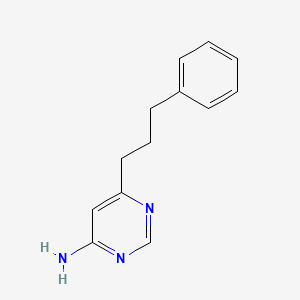
![Hexahydro-1H-[1,4]oxazino[3,4-c]morpholine-3-carbonitrile](/img/structure/B1482569.png)
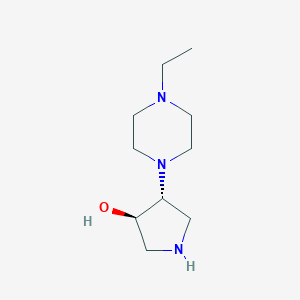
![2-Chloro-1-[2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl]butan-1-one](/img/structure/B1482571.png)